N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that features both an indole and a triazolopyridine moiety. These structural components are often associated with biological activity, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor such as indole-6-carboxylic acid, the indole ring can be functionalized to introduce the desired substituents.
Synthesis of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving pyridine derivatives and hydrazine or its derivatives.
Coupling Reaction: The final step involves coupling the indole and triazolopyridine moieties through a butanamide linker. This can be done using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial scale.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can modify the triazolopyridine ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens (for electrophilic) or organolithium compounds (for nucleophilic).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution could introduce various functional groups onto the indole or triazolopyridine rings.
Scientific Research Applications
N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: Similar structure but with a different position of the indole substitution.
N-(1H-indol-6-yl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its biological activity.
Uniqueness
N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of both indole and triazolopyridine moieties, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H17N5O/c24-18(20-14-8-7-13-9-10-19-15(13)12-14)6-3-5-17-22-21-16-4-1-2-11-23(16)17/h1-2,4,7-12,19H,3,5-6H2,(H,20,24) |
InChI Key |
TZTDDODQBFZSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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